3-Bromo-4-chlorothieno[3,2-c]pyridine

Physical property Thermal stability Storage handling

Building unsymmetrical thienopyridine arrays with mono-halogenated precursors forces statistical couplings or harsh conditions. 3-Bromo-4-chlorothieno[3,2-c]pyridine eliminates this pain point with its orthogonal C3-Br/C4-Cl pattern. • Chemoselective Pd-mediated oxidative addition at C3-Br (∼70 kcal·mol⁻¹) while C4-Cl remains intact for a second, independent amination or coupling. • Enables a two-step, one-pot divergent library synthesis without protecting-group steps, validated in AbbVie Aurora/VEGFR inhibitor patents. • Direct precursor to 3-bromothieno[3,2-c]pyridin-4-amine (>80% yield) for late-stage diversification. Reliable supply with batch-to-batch consistency supports medicinal chemistry and materials science programs.

Molecular Formula C7H3BrClNS
Molecular Weight 248.53 g/mol
CAS No. 29064-82-2
Cat. No. B1289618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chlorothieno[3,2-c]pyridine
CAS29064-82-2
Molecular FormulaC7H3BrClNS
Molecular Weight248.53 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1SC=C2Br)Cl
InChIInChI=1S/C7H3BrClNS/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H
InChIKeyFXIKIVFBAQCMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chlorothieno[3,2-c]pyridine: Kinase Inhibitor and Probe Scaffold


3‑Bromo‑4‑chlorothieno[3,2‑c]pyridine (CAS 29064‑82‑2) is a dihalogenated heterocyclic building block belonging to the thieno[3,2‑c]pyridine family [REFS‑1]. This fused [6,5]‑bicyclic system (C₇H₃BrClNS; MW 248.53 g·mol⁻¹) presents bromine at the 3‑position and chlorine at the 4‑position of the thienopyridine core [REFS‑2]. The compound is widely employed as a key intermediate in the synthesis of kinase inhibitors, fluorescent probes, and functionalized heterocycles, with its unique dual‑halogen substitution pattern enabling orthogonal cross‑coupling sequences that are not accessible with mono‑halogenated analogs [REFS‑3].

3-Bromo-4-chlorothieno[3,2-c]pyridine: Advantages Over Halogenated Analogs


The thieno[3,2‑c]pyridine core tolerates a wide range of halogenation patterns, but the specific 3‑bromo‑4‑chloro arrangement confers a unique reactivity profile that is not reproduced by the corresponding 3‑chloro, 4‑bromo, or unsubstituted analogs [REFS‑1]. The substantial difference in bond dissociation energies between C‑Br (∼70 kcal·mol⁻¹) and C‑Cl (∼84 kcal·mol⁻¹) allows for chemoselective oxidative addition at the C3‑Br site under mild palladium catalysis, leaving the C4‑Cl intact for a second, independent cross‑coupling event [REFS‑2]. This orthogonal reactivity is essential for constructing unsymmetrically substituted thienopyridine libraries via sequential Suzuki–Miyaura or Buchwald–Hartwig couplings. Mono‑halogenated congeners lack the capacity for such differentiated functionalization, while alternative dihalogenation patterns (e.g., 2‑bromo‑4‑chloro) exhibit altered regioselectivity that may lead to undesired byproducts or require harsher conditions [REFS‑3]. Consequently, substituting a generic halogenated thienopyridine for the 3‑bromo‑4‑chloro derivative introduces significant risk of failed syntheses or reduced yields in advanced intermediate preparation.

3-Bromo-4-chlorothieno[3,2-c]pyridine: Quantitative Comparison with Analogs


Melting Point Stability vs. Parent Scaffold

The melting point of 3‑bromo‑4‑chlorothieno[3,2‑c]pyridine is reported as 153–159 °C [REFS‑1] or 161–163 °C [REFS‑2], whereas the unsubstituted thieno[3,2‑c]pyridine melts at 47–49 °C [REFS‑3]. The 4‑bromo analog (4‑bromothieno[3,2‑c]pyridine, CAS 161823‑02‑5) melts at 92–96 °C [REFS‑4]. The addition of two heavy halogen atoms (Br and Cl) significantly increases the molecular weight and intermolecular interactions (e.g., halogen bonding), resulting in a melting point elevation of >100 °C relative to the parent scaffold. This difference has practical consequences for solid‑state storage, purification (e.g., recrystallization solvent selection), and weighing accuracy under ambient conditions.

Physical property Thermal stability Storage handling

Orthogonal Reactivity: Chemoselective Suzuki Coupling

The C–Br bond (∼70 kcal·mol⁻¹) at the 3‑position undergoes oxidative addition to Pd(0) under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 60–80 °C), while the C–Cl bond (∼84 kcal·mol⁻¹) at the 4‑position remains intact [REFS‑1]. This allows sequential functionalization: first Suzuki coupling at C3, followed by a second Suzuki or amination at C4 after the first product is isolated. Mono‑halogenated analogs (e.g., 3‑chlorothieno[3,2‑c]pyridine) cannot undergo this two‑step orthogonal diversification. Even among dihalogenated regioisomers, the 3‑bromo‑4‑chloro arrangement is optimal because the 3‑position (α to the sulfur) is more electronically activated toward oxidative addition than the 4‑position (α to the nitrogen) [REFS‑2]. This reactivity difference has been exploited in the synthesis of diverse 3‑aryl‑4‑aminothienopyridine kinase inhibitor scaffolds [REFS‑3].

Cross-coupling Chemoselectivity Medicinal chemistry

Proven Utility as Fluorescent Probe Precursor

3‑Bromo‑4‑chlorothieno[3,2‑c]pyridine has been directly employed as the key starting material in the synthesis of a library of 3‑aryl‑4‑aminothieno[3,2‑c]pyridines, which exhibit tunable fluorescence properties [REFS‑1]. The synthetic sequence involves initial amination at the C4‑Cl site with cyclic amines, followed by Suzuki coupling at the C3‑Br site. Reported yields for the two‑step sequence range from 65% to 89% for the final 3‑aryl derivatives [REFS‑2]. In contrast, attempts to use the corresponding 2‑bromo‑4‑chloro regioisomer (CAS not publicly available) require different reaction conditions and often lead to lower regioselectivity in the second coupling step [REFS‑3]. The specific halogen placement in the 3‑bromo‑4‑chloro compound ensures that the more reactive bromine directs the final aryl group to the 3‑position, where it exerts the greatest influence on fluorescence quantum yield (Φ up to 0.45 for electron‑donating R₃ groups) [REFS‑1].

Fluorescence Optoelectronic materials Chemical biology

Kinase Inhibitor Scaffold Potency Evidence

While direct biological data for 3‑bromo‑4‑chlorothieno[3,2‑c]pyridine itself are not publicly available, the thieno[3,2‑c]pyridine core is a recognized pharmacophore in kinase drug discovery [REFS‑1]. Patents from AbbVie and other pharmaceutical companies disclose thieno[3,2‑c]pyridine derivatives with low‑nanomolar IC₅₀ values against Aurora kinases, VEGFR, and PDGFR families, with improved CYP3A4 safety profiles [REFS‑2]. The 3‑bromo‑4‑chloro substitution pattern serves as a versatile precursor for installing diverse C3‑aryl and C4‑amino groups, which are essential for optimizing kinase selectivity and potency. In the broader thieno[3,2‑c]pyridine class, 4‑amino‑3‑aryl derivatives have demonstrated BTK inhibition with IC₅₀ values below 100 nM [REFS‑3]. The 3‑bromo‑4‑chloro intermediate is the direct precursor to these 4‑amino‑3‑aryl analogs, underscoring its strategic value in medicinal chemistry campaigns targeting this privileged scaffold.

Kinase inhibition Drug discovery SAR

Regioisomeric Advantage in Cross-Coupling Selectivity

The 3‑bromo‑4‑chloro arrangement in thieno[3,2‑c]pyridine places the bromine atom α to the sulfur atom of the thiophene ring, a position that is electronically activated for oxidative addition to palladium [REFS‑1]. In contrast, the 2‑bromo‑4‑chloro isomer (CAS 832697‑59‑3 for the 7‑bromomethyl analog) presents the bromine β to the sulfur, where electron density is lower and oxidative addition is slower [REFS‑2]. This difference translates into higher yields and cleaner conversions when the 3‑bromo‑4‑chloro compound is used in the first Suzuki coupling step. While direct comparative kinetic data are not available for these specific heterocycles, studies on related bromo‑chloroarenes demonstrate that the reactivity ratio k(C3–Br)/k(C2–Br) can exceed 10:1 under standard Suzuki conditions [REFS‑3]. Consequently, the 3‑bromo‑4‑chloro isomer is the preferred choice for applications requiring high regiocontrol in sequential cross‑coupling sequences.

Regioselectivity Cross-coupling Synthetic methodology

Physical Property Advantages for Purification

The predicted density of 3‑bromo‑4‑chlorothieno[3,2‑c]pyridine is 1.849 g·cm⁻³ (Chemsrc) to 1.8±0.1 g·cm⁻³ (calculated) [REFS‑1], compared with 1.272±0.06 g·cm⁻³ for the parent thieno[3,2‑c]pyridine [REFS‑2]. The boiling point is correspondingly elevated: 355.2±37.0 °C (760 mmHg) versus 255.1±13.0 °C [REFS‑2]. These differences are attributed to the increased molecular weight and stronger intermolecular interactions (halogen bonding, π‑stacking) conferred by the bromine and chlorine substituents. Practically, the higher density and boiling point allow for more effective separation from non‑halogenated impurities via flash chromatography and enable higher‑temperature reactions (e.g., aminations at 120–150 °C) that would be impractical with lower‑boiling analogs.

Physical property Purification Chromatography

3-Bromo-4-chlorothieno[3,2-c]pyridine: R&D Application Scenarios


Sequential Diversification for Kinase Libraries

In medicinal chemistry groups synthesizing focused libraries of thieno[3,2‑c]pyridine‑based kinase inhibitors, 3‑bromo‑4‑chlorothieno[3,2‑c]pyridine serves as the optimal starting material [REFS‑1]. The orthogonal halogen pair enables a two‑step, one‑pot or sequential protocol: (i) Suzuki coupling at C3 using aryl/heteroaryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), followed by (ii) nucleophilic aromatic substitution or Buchwald‑Hartwig amination at C4 with primary/secondary amines. This divergent approach allows rapid generation of analogs with variation at both the 3‑ and 4‑positions without the need for intermediate protection or deprotection steps. Patents from AbbVie and other innovators confirm the utility of this scaffold in Aurora and VEGFR/PDGFR inhibitor programs [REFS‑2]. Procuring the 3‑bromo‑4‑chloro compound directly supports these library synthesis efforts.

Fluorescent Probe Development for Bioimaging

The compound is a key entry point for synthesizing donor‑acceptor thienopyridine fluorophores with tunable emission wavelengths and quantum yields up to 0.45 [REFS‑3]. The synthetic route validated in peer‑reviewed fluorescence research involves C4‑amination with cyclic amines (e.g., morpholine, piperidine) to install an electron‑donating group, followed by Suzuki coupling at C3 to introduce an electron‑accepting aryl moiety [REFS‑1]. The resulting push‑pull chromophores exhibit solvatochromism and are suitable for cellular imaging applications. Substituting a mono‑halogenated or regioisomeric precursor would compromise either the yield or the regiochemical purity of the final fluorescent probe. Procurement of the specific 3‑bromo‑4‑chloro compound ensures reproducibility and comparability with published photophysical data.

Synthesis of 3-Bromothieno[3,2-c]pyridin-4-amine Intermediate

3‑Bromo‑4‑chlorothieno[3,2‑c]pyridine is the direct precursor to 3‑bromothieno[3,2‑c]pyridin‑4‑amine (CAS 799293‑85‑9) via nucleophilic amination with ammonia or primary amines [REFS‑4]. This transformation, which proceeds in high yield (typically >80%) under mild heating in dioxane or DMSO, provides a versatile building block for further functionalization. The 4‑amino‑3‑bromo intermediate retains the C3‑bromo handle for subsequent cross‑coupling, while the C4‑amino group can be further elaborated via reductive amination or acylation. This synthetic sequence is not accessible from 4‑bromothieno[3,2‑c]pyridine (CAS 161823‑02‑5), which lacks the C3 halogen required for late‑stage diversification. For laboratories building advanced thienopyridine intermediates, the 3‑bromo‑4‑chloro compound is the essential starting point.

Iterative Cross-Coupling for π-Conjugated Materials

The compound's orthogonal halogenation pattern enables iterative Pd‑catalyzed cross‑couplings to construct extended π‑conjugated thienopyridine‑based oligomers and polymers [REFS‑5]. The C3‑Br site reacts preferentially under mild Suzuki conditions, allowing introduction of a first aromatic unit. Subsequent activation of the C4‑Cl site (often requiring stronger bases and higher temperatures) installs a second distinct aromatic unit. This sequential approach is valuable for preparing unsymmetrical donor‑acceptor materials for organic electronics and optoelectronics. The predictable chemoselectivity reduces the formation of statistical mixtures that plague polymerizations using less differentiated halogenated monomers. Researchers in materials chemistry should prioritize this compound when designing step‑wise synthetic routes to thienopyridine‑containing conjugated systems.

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